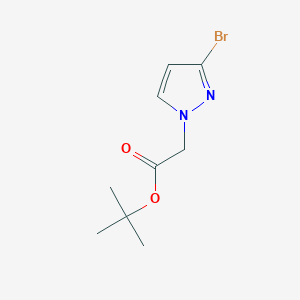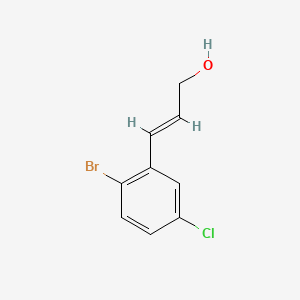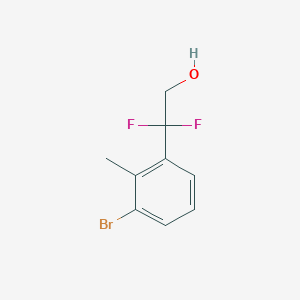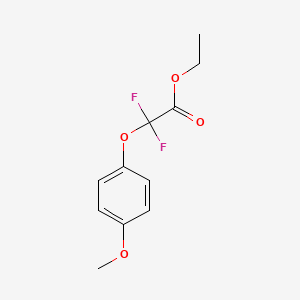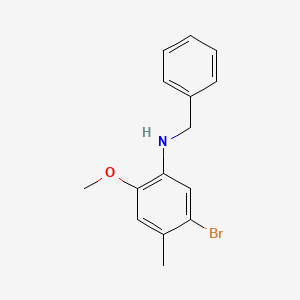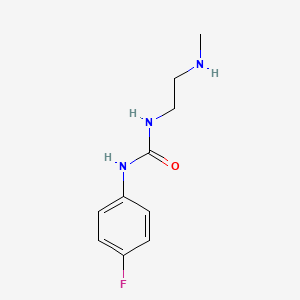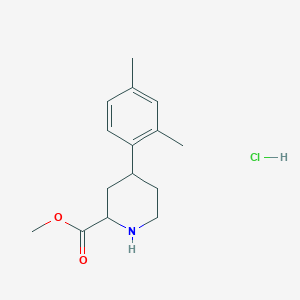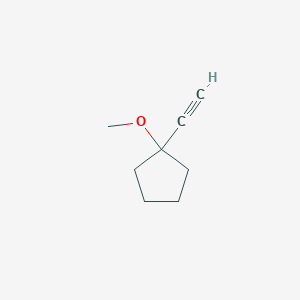
1-Ethynyl-1-methoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-methoxycyclopentane is a cyclic organic compound with the molecular formula C8H12O.
Preparation Methods
The synthesis of 1-Ethynyl-1-methoxycyclopentane typically involves the reaction of cyclopentanol with ethynyl magnesium bromide, followed by methylation. The reaction conditions often require the use of an organic solvent such as toluene and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
1-Ethynyl-1-methoxycyclopentane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
1-Ethynyl-1-methoxycyclopentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1-Ethynyl-1-methoxycyclopentane exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-conjugation, affecting the electronic properties of the compound. This interaction can influence various pathways, including those involved in enzyme catalysis and signal transduction .
Comparison with Similar Compounds
1-Ethynyl-1-methoxycyclopentane can be compared with other similar compounds such as:
Cyclopentyl methyl ether:
1-Ethynyl-1-methylcyclopentane: Similar in structure, this compound has different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethynyl-1-methoxycyclopentane |
InChI |
InChI=1S/C8H12O/c1-3-8(9-2)6-4-5-7-8/h1H,4-7H2,2H3 |
InChI Key |
NBHTXFLCBGKSBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


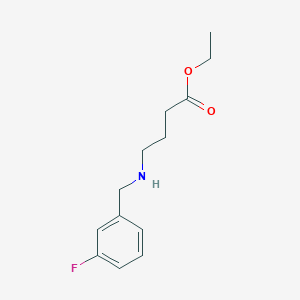
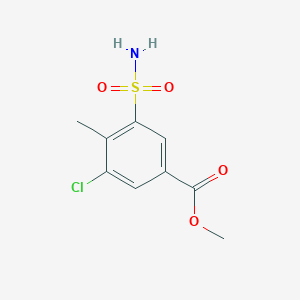
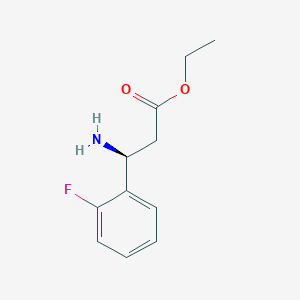
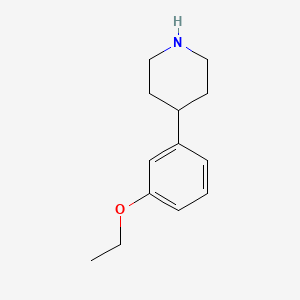
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)
